molecular formula C15H17N5O4 B5663798 4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B5663798
M. Wt: 331.33 g/mol
InChI Key: INYFXZYTOBSEMS-UHFFFAOYSA-N
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Description

4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound of interest due to its unique molecular structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their versatile applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds, like 1,3,4-oxadiazoles, generally involves the reaction of appropriate precursors under specific conditions. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involves the reduction of a corresponding benzylidene-thiazolamine with NaBH4, and its structure is confirmed by single-crystal X-ray diffraction (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is typically characterized using techniques like NMR, IR, and X-ray crystallography. These methods provide detailed insights into the spatial arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

Oxadiazole derivatives are known to undergo various chemical reactions, contributing to their biological activities. For instance, the title compound in one study showed significant antitumor activity against certain cell lines (T. Yakantham et al., 2019).

properties

IUPAC Name

4-[5-[(3,4-diethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-3-21-10-6-5-9(7-11(10)22-4-2)8-12-17-15(20-23-12)13-14(16)19-24-18-13/h5-7H,3-4,8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFXZYTOBSEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=NO2)C3=NON=C3N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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